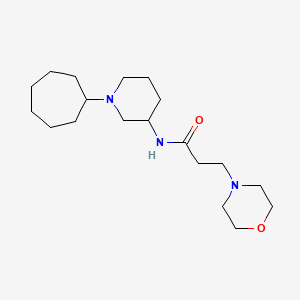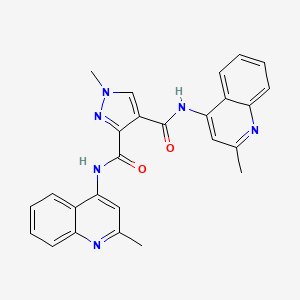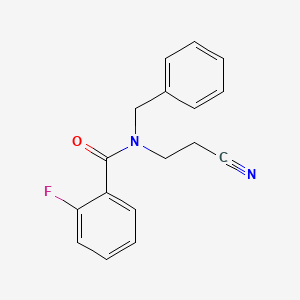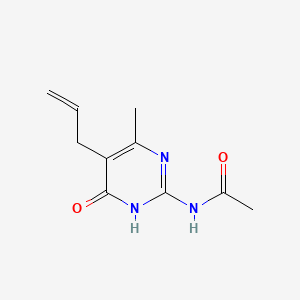
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
作用机制
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, this compound can help to reduce neuronal activity, which can have a calming and anxiolytic effect.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming and anxiolytic effect. This compound has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, this compound has been shown to increase the levels of glutamate in the brain, which can have a positive effect on cognitive function.
实验室实验的优点和局限性
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of GABA transaminase, which makes it a useful tool for studying the effects of GABA on the brain. Additionally, this compound has been extensively studied, and its effects on the brain are well understood. However, there are also some limitations to using this compound in lab experiments. It is a potent inhibitor of GABA transaminase, which means that it can have significant effects on the brain. This can make it difficult to isolate the specific effects of this compound from the effects of other neurotransmitters and neuromodulators.
未来方向
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide. One potential area of research is the use of this compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals, and it may have potential as a treatment for cocaine and alcohol addiction. Another potential area of research is the use of this compound in the treatment of anxiety and depression. Studies have shown that this compound can have anxiolytic and antidepressant effects, and it may have potential as a treatment for these disorders. Finally, researchers are also interested in exploring the potential of this compound as a cognitive enhancer. Studies have shown that this compound can increase the levels of glutamate in the brain, which may have a positive effect on cognitive function.
合成方法
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can be synthesized through a multi-step process involving the reaction of various chemicals and reagents. The synthesis of this compound involves the condensation of 3-(4-morpholinyl)propanoic acid with cycloheptanone, followed by the reaction of the resulting product with piperidine. The final step involves the addition of acetic anhydride to form this compound.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine and alcohol addiction.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(9-11-21-12-14-24-15-13-21)20-17-6-5-10-22(16-17)18-7-3-1-2-4-8-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJAERMPRSNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5968791.png)
![2-[(2-methoxy-4-quinolinyl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5968801.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B5968802.png)
![3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5968805.png)
![11-[(5-methyl-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5968812.png)

![2-[4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5968825.png)
![ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B5968829.png)
![5-(2-furyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5968831.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5968853.png)
